- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Cas no 87-62-7 (2,6-Dimethylaniline)

2,6-Dimethylaniline structure
Nome del prodotto:2,6-Dimethylaniline
2,6-Dimethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Dimethylbenzenamine
- 2,6-Xylidine
- 2,6-Dimethylanilin
- 2,6-Dimethylaniline
- 2,6-Dimethylaniline (Lidocaine RCA)
- 1-amino-2,6-dimethybenzene
- 2,5-DIMETHOXYTOLUENE
- 2,6-dimethyl-aniline
- 2,6-dimethylbenzeneamine
- 2,6-Dimethylphenylamine
- 2,6-methylaniline
- 2-Amino-1,3-dimethylbenzene
- 2-Amino-1,3-xylene
- 2-Amino-m-xylene
- Benzenamine,2,6-dimethyl
- o-Xylidine
- 1-Amino-2,6-dimethylbenzene
- Xylylamine
- 2,6-Dimethylbenzenamine (ACI)
- 2,6-Xylidine (8CI)
- 2,6-Dimethylaminobenzene
- 2,6-Xylylamine
- NSC 7098
- 2,6-Dimethylaniline,99%
-
- MDL: MFCD00007747
- Inchi: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
- Chiave InChI: UFFBMTHBGFGIHF-UHFFFAOYSA-N
- Sorrisi: NC1C(C)=CC=CC=1C
- BRN: 636332
Proprietà calcolate
- Massa esatta: 121.08900
- Massa monoisotopica: 121.089149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 80.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 26
Proprietà sperimentali
- Colore/forma: Liquido da giallo chiaro a arancione [1]
- Densità: 0.984 g/mL at 25 °C(lit.)
- Punto di fusione: 10-12 °C (lit.)
- Punto di ebollizione: 214 °C/739 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 195,8 ° f< br / >Celsius: 91 ° C< br / >
- Indice di rifrazione: n20/D 1.560(lit.)
- PH: 12.5 (100g/l, H2O, 20℃)
- Solubilità: 13g/l
- Coefficiente di ripartizione dell'acqua: 7.5 g/L (20 ºC)
- PSA: 26.02000
- LogP: 2.46680
- Sensibilità: Sensibile alla luce e all'aria
- Merck: 14,10084
- pka: 3.89(at 25℃)
- Pressione di vapore: <0.01 mmHg ( 20 °C)
- Solubilità: Insolubile in acqua, solubile in etanolo e etere dietile. [9]
2,6-Dimethylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302+H312+H332,H315,H335,H351,H411
- Dichiarazione di avvertimento: P261,P273,P280
- Numero di trasporto dei materiali pericolosi:UN 1711 6.1/PG 2
- WGK Germania:2
- Codice categoria di pericolo: 20/21/22-37/38-40-51/53
- Istruzioni di sicurezza: S23-S25-S36/37-S61
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:ZE9275000
-
Identificazione dei materiali pericolosi:
- Limite esplosivo:1.3-6.9%(V)
- PackingGroup:II
- TSCA:Yes
- Termine di sicurezza:6.1
- Gruppo di imballaggio:II
- Classe di pericolo:6.1
- Condizioni di conservazione:room temp
- Frasi di rischio:R20/21/22; R37/38; R40; R51/53
2,6-Dimethylaniline Dati doganali
- CODICE SA:29214910
- Dati doganali:
Codice doganale cinese:
2921430090Panoramica:
2921430090 Toluidina e suoi derivati e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, documento di prova e numero di origine(esempio Certificato di origine allegato, originario dell'Unione europea
Riassunto:
SA:2921430090 toluidine e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2,6-Dimethylaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB116158-500 g |
2,6-Dimethylaniline, 99%; . |
87-62-7 | 99% | 500g |
€80.50 | 2023-06-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0669-100ML |
2,6-Dimethylaniline |
87-62-7 | >99.0%(GC) | 100ml |
¥340.00 | 2024-04-15 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423829343-25ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 25ml |
¥ 44.0 | 2024-07-20 | |
Enamine | EN300-17976-2.5g |
2,6-dimethylaniline |
87-62-7 | 95% | 2.5g |
$25.0 | 2023-09-19 | |
Life Chemicals | F2190-0466-5g |
2,6-Dimethylaniline |
87-62-7 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Key Organics Ltd | PS-3428-5MG |
2,6-Dimethylaniline |
87-62-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Oakwood | 033243-1L |
2,6-Dimethylaniline |
87-62-7 | 99% | 1l |
$110.00 | 2024-07-19 | |
Life Chemicals | F2190-0466-2.5g |
2,6-Dimethylaniline |
87-62-7 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-25ml |
2,6-Dimethylaniline |
87-62-7 | 99% | 25ml |
¥42.90 | 2023-09-03 | |
Apollo Scientific | OR11273-1Kg |
2,6-Dimethylaniline |
87-62-7 | 1kg |
£60.00 | 2025-03-06 |
2,6-Dimethylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C
Riferimento
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Organic Letters,
2021,
23(5),
1530-1534
,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C
Riferimento
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Angewandte Chemie,
2021,
60(14),
7669-7674
,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C
Riferimento
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Chemistry - A European Journal,
2010,
16(6),
1983-1991
,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C
Riferimento
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
Angewandte Chemie,
2016,
55(42),
13335-13339
,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C
Riferimento
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
Journal of Molecular Catalysis A: Chemical,
2014,
383,
383-384
,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Riferimento
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
Chinese Journal of Chemistry,
2006,
24(6),
825-826
,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Riferimento
A general palladium-catalyzed amination of aryl halides with ammonia
Chemistry - A European Journal,
2009,
15(18),
4528-4533
,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt
Riferimento
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Angewandte Chemie,
2009,
48(6),
1114-1116
,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
Tetrahedron,
1997,
53(42),
14355-14368
,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
Journal of Physical Organic Chemistry,
1992,
5(3),
155-9
,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Riferimento
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Dalton Transactions,
2019,
48(47),
17499-17506
,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Riferimento
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
Journal of Molecular Catalysis,
1989,
55(1-3),
415-28
,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt
Riferimento
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
Chinese Chemical Letters,
2003,
14(8),
773-775
,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C
Riferimento
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Journal of the American Chemical Society,
2009,
131(31),
11049-11061
,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C
Riferimento
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
European Journal of Organic Chemistry,
2010,
(10),
1854-1857
,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
Journal of the American Chemical Society,
2012,
134(40),
16449-16451
,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt
Riferimento
A photochemical dehydrogenative strategy for aniline synthesis
Nature (London,
2020,
584(7819),
75-81
,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt
Riferimento
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Journal of Organic Chemistry,
1999,
64(3),
991-997
,
Metodo di produzione 21
Condizioni di reazione
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water
Riferimento
Electrophilic amination of carbanions, enolates, and their surrogates
Organic Reactions (Hoboken,
2008,
72,
1-366
,
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C
Riferimento
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
Tetrahedron Letters,
2013,
54(24),
3167-3170
,
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water
1.2 -
1.2 -
Riferimento
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
Organometallics,
1988,
7(12),
2548-52
,
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ; 230 °C
Riferimento
Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO
Bulletin of the Korean Chemical Society,
2012,
33(2),
387-392
,
Metodo di produzione 25
Condizioni di reazione
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
Bulletin of the Chemical Society of Japan,
1985,
58(6),
1861-2
,
Metodo di produzione 26
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C
Riferimento
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Chemistry - A European Journal,
2011,
17(35),
9599-9604
,
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt
Riferimento
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
Canadian Journal of Chemistry,
2010,
88(9),
964-968
,
Metodo di produzione 29
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt
Riferimento
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Journal of Organic Chemistry,
1999,
64(3),
991-997
,
Metodo di produzione 30
Condizioni di reazione
Riferimento
Arylamines
Science of Synthesis,
2007,
31,
1565-1678
,
2,6-Dimethylaniline Raw materials
- 2-Chloro-m-xylene
- 2-azido-1,3-dimethylbenzene
- N,2,6-Trimethylaniline
- Magnesium,bromo(2,6-dimethylphenyl)-
- 2,6-DIMETHYLCYCLOHEXANOL
- 2,6-Dimethylcyclohexanone
- 2,6-Dimethylphenylboronic acid
- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-
- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide
- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-
- 2-bromo-1,3-dimethylbenzene
- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-
- 2-(2,6-dimethylphenoxy)propanamide
2,6-Dimethylaniline Preparation Products
2,6-Dimethylaniline Fornitori
atkchemica
Membro d'oro
(CAS:87-62-7)2,6-Dimethylaniline
Numero d'ordine:CL12944
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:34
Prezzo ($):discuss personally
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
(CAS:87-62-7)2,6-dimethylaniline
Numero d'ordine:AG099
Stato delle scorte:in Stock
Quantità:1KG;5KG;25KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 3 June 2025 11:33
Prezzo ($):discuss personally
2,6-Dimethylaniline Letteratura correlata
-
Damodara N. Kommi,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 756
-
Rashidat O. Ayinla,Laurel L. Schafer Dalton Trans. 2011 40 7769
-
3. Synthesis of 4-allyl- and 4-benzyl-2,6-dimethylbromobenzene from 2,6-xylidineM. Elliott,N. F. Janes J. Chem. Soc. C 1967 1780
-
Damian E. Yerien,Al Postigo,Massimo Baroncini,Sebastián Barata-Vallejo Green Chem. 2021 23 8147
-
Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176
Categorie correlate
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti meta-xilene
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti Xileni meta-xilene
- Pesticidi Chimici Ingredienti attivi dei pesticidi Sostanze di riferimento
- Solventi e chimici organici Composti organici Ammine/Solfonamidi
87-62-7 (2,6-Dimethylaniline) Prodotti correlati
- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)
- 10546-24-4(3-Methylnaphthalen-2-amine)
- 95-68-1(2,4-dimethylaniline)
- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)
- 194423-47-7(2-Toluidine-d9)
- 362049-58-9(2,6-Diaminotoluene-d3)
- 3102-70-3(2,4,6-Trimethyl-1,3-benzenediamine)
- 2135474-64-3(tert-butyl N-2-(3-oxobutyl)phenylcarbamate)
- 1909317-22-1(tert-butyl N-3-bromo-2-(4-fluorophenyl)propylcarbamate)
- 1805265-27-3(5-Chloro-2-(difluoromethyl)-3-iodopyridine-4-carboxaldehyde)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:87-62-7)

Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-62-7)2,6-Dimethylaniline

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta